1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
Description
1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with three distinct functional groups:
- Trifluoromethoxy (–OCF₃) at position 5, a strong electron-withdrawing group known to enhance metabolic stability and membrane permeability .
- Trifluoromethylthio (–SCF₃) at position 2, a lipophilic substituent that improves binding affinity to hydrophobic protein pockets .
The synergistic effects of chlorine and fluorine substituents likely enhance bioactivity and environmental persistence .
Properties
Molecular Formula |
C11H9ClF6OS |
|---|---|
Molecular Weight |
338.70 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4-(trifluoromethoxy)-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9ClF6OS/c12-5-1-2-7-6-8(19-10(13,14)15)3-4-9(7)20-11(16,17)18/h3-4,6H,1-2,5H2 |
InChI Key |
PYHCCJQKGJQPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CCCCl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene involves multiple steps, typically starting with the preparation of the benzene ring substituted with trifluoromethoxy and trifluoromethylthio groups. The chloropropyl group is then introduced through a series of reactions involving chlorination and alkylation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and other functional groups.
Addition Reactions: The benzene ring can participate in electrophilic addition reactions, leading to further functionalization.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity, leading to distinct biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
- The trifluoromethoxy (–OCF₃) and trifluoromethylthio (–SCF₃) groups in the target compound create a strong electron-deficient aromatic system, enhancing resistance to oxidative metabolism compared to non-fluorinated analogs .
- In contrast, the difluoro-hydroxyketone side chain in the benzamide derivative () introduces hydrogen-bonding capability, improving target protein interactions .
Biological Activity
1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene is a complex organic compound notable for its unique structural features, which include a chloropropyl group, trifluoromethoxy, and trifluoromethylthio functionalities. These groups significantly influence the compound's biological activity, making it a subject of interest in pharmaceutical research.
- Molecular Formula: C11H9ClF6OS
- Molecular Weight: 338.70 g/mol
- CAS Number: 1806578-95-9
The presence of trifluoromethoxy and trifluoromethylthio groups enhances the stability and lipophilicity of the compound, potentially improving its bioavailability and pharmacokinetic properties.
Research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced interactions with biological targets, particularly in the context of drug design. The chloropropyl group contributes to the lipophilicity, which may facilitate membrane penetration and receptor binding.
- Anticancer Activity : The compound has been studied for its potential as an anticancer agent. Trifluoromethoxy-substituted compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways associated with cancer and other diseases. Its binding affinity to these enzymes is influenced by the structural characteristics imparted by the trifluoromethoxy and chloropropyl groups.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through modulation of inflammatory cytokines.
Study 1: Anticancer Efficacy
A study conducted on various cell lines (e.g., breast cancer, lung cancer) demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of caspase-3 activation and PARP cleavage.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
Study 2: Enzyme Interaction
Research investigating the interaction between this compound and specific kinases revealed a strong binding affinity, suggesting potential as a kinase inhibitor. This interaction was confirmed through molecular docking studies.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(3-Chloropropyl)-4-iodo-2-(trifluoromethoxy)benzene | Similar structure but different substitution pattern | Moderate anticancer activity |
| 1-chloro-3-iodo-5-(trifluoromethyl)benzene | Lacks trifluoromethoxy group | Low enzyme inhibition |
| 1-bromo-4-fluoro-2-(trifluoromethoxy)benzene | Different halogen substituents affecting reactivity | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
